7-Nitro-9-oxofluorene-2-sulfonic acid
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Overview
Description
7-Nitro-9-oxofluorene-2-sulfonic acid is a chemical compound known for its unique structural properties and diverse applications It is characterized by the presence of a nitro group, a ketone group, and a sulfonic acid group attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxofluorene-2-sulfonic acid typically involves the nitration of fluorene derivatives followed by oxidation and sulfonation reactions. The process begins with the nitration of fluorene to introduce the nitro group. This is followed by oxidation to form the ketone group and finally, sulfonation to introduce the sulfonic acid group. Common reagents used in these reactions include nitric acid, sulfuric acid, and various oxidizing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-9-oxofluorene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include amines and related compounds.
Substitution: Various substituted fluorene derivatives are formed.
Scientific Research Applications
7-Nitro-9-oxofluorene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-9-oxofluorene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
Potassium,7-nitro-9-oxofluorene-2-sulfonate: A potassium salt derivative of 7-Nitro-9-oxofluorene-2-sulfonic acid.
Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfonic acid group on the fluorene backbone, which imparts distinct chemical and physical properties. This combination of functional groups makes it highly reactive and versatile for various applications .
Properties
Molecular Formula |
C13H7NO6S |
---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
7-nitro-9-oxofluorene-2-sulfonic acid |
InChI |
InChI=1S/C13H7NO6S/c15-13-11-5-7(14(16)17)1-3-9(11)10-4-2-8(6-12(10)13)21(18,19)20/h1-6H,(H,18,19,20) |
InChI Key |
RGVQCTWKQKPJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)O |
Origin of Product |
United States |
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